

In-depth Technical Guide: The Mechanism of Action of Artanin

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Compound of Interest

Compound Name: Artanin

Cat. No.: B014308

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Introduction

Artanin is a novel therapeutic agent that has demonstrated significant potential in preclinical studies for the treatment of certain inflammatory diseases and malignancies. This document provides a comprehensive overview of the current understanding of **Artanin**'s mechanism of action, detailing its molecular targets, signaling pathway modulation, and the experimental evidence that substantiates these findings. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Target and Binding Profile

Artanin's primary mechanism of action is the selective inhibition of the Janus kinase (JAK) family of enzymes, with a particularly high affinity for JAK1 and JAK2. The binding of **Artanin** to the ATP-binding pocket of these kinases prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins.

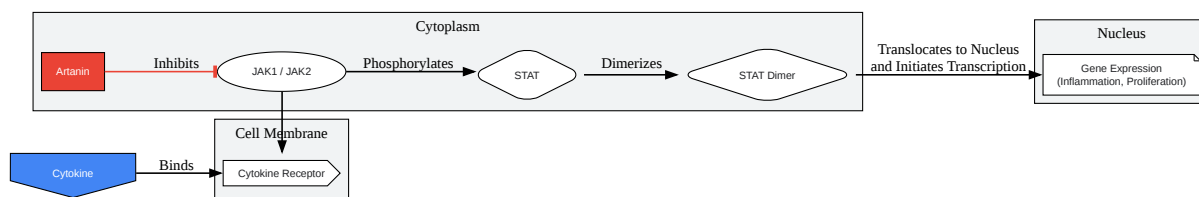
Table 1: Kinase Inhibitory Profile of **Artanin**

Kinase Target	IC50 (nM)	Binding Affinity (Kd, nM)
JAK1	5.2	2.1
JAK2	8.1	3.5
JAK3	35.7	15.2
TYK2	40.2	18.9

Data presented are mean values from in vitro kinase assays.

Signaling Pathway Modulation

The inhibition of JAK1 and JAK2 by **Artanin** leads to the downstream suppression of the JAK-STAT signaling pathway. This pathway is a critical regulator of cytokine signaling, and its dysregulation is a hallmark of numerous autoimmune disorders and cancers. By blocking this pathway, **Artanin** effectively mitigates the pro-inflammatory and pro-proliferative signals mediated by a wide range of cytokines and growth factors.



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Caption: **Artanin** inhibits the JAK-STAT signaling pathway.

Experimental Protocols

The following section details the methodologies for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay

The inhibitory activity of **Artanin** against JAK family kinases was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

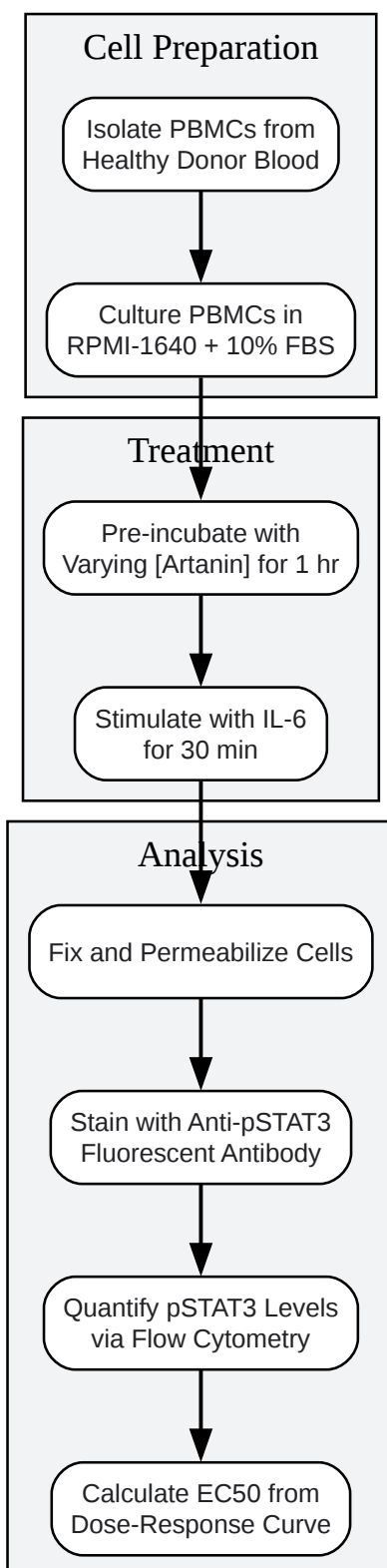
- Reagents: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes, a universal kinase buffer, ATP, a fluorescently labeled peptide substrate, and **Artanin** at various concentrations.
- Procedure:
 - The kinase reaction was initiated by adding ATP to a mixture of the respective JAK enzyme, the peptide substrate, and **Artanin**.
 - The reaction was allowed to proceed for 60 minutes at room temperature.
 - A solution containing a europium-labeled anti-phosphopeptide antibody was added to stop the reaction and initiate the FRET signal.
 - The TR-FRET signal was measured using a plate reader at excitation and emission wavelengths of 320 nm and 665 nm, respectively.
- Data Analysis: The IC₅₀ values were calculated by fitting the dose-response curves to a four-parameter logistic equation.

Cell-Based Phospho-STAT Assay

The cellular potency of **Artanin** was assessed by measuring the inhibition of cytokine-induced STAT phosphorylation in peripheral blood mononuclear cells (PBMCs).

- Cell Culture: PBMCs were isolated from healthy human donors and cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.
- Procedure:
 - Cells were pre-incubated with varying concentrations of **Artanin** for 1 hour.

- Interleukin-6 (IL-6) was added to stimulate the JAK1/STAT3 pathway.
- After 30 minutes of stimulation, the cells were fixed and permeabilized.
- The cells were then stained with a fluorescently labeled antibody specific for phosphorylated STAT3 (pSTAT3).
- Flow Cytometry: The levels of pSTAT3 were quantified using a flow cytometer.
- Data Analysis: The EC50 values were determined from the dose-response curves.



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